Bis(1H,1H-heptafluorobutyl)ether

概要

説明

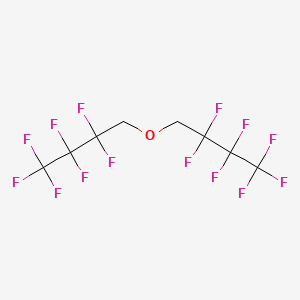

Bis(1H,1H-heptafluorobutyl)ether is a fluorinated ether compound with the molecular formula C8H4F14O. It is known for its unique properties, including high thermal stability, low surface tension, and chemical inertness. These characteristics make it valuable in various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(1H,1H-heptafluorobutyl)ether typically involves the reaction of 1H,1H-heptafluorobutanol with a suitable etherifying agent under controlled conditions. One common method is the Williamson ether synthesis, where 1H,1H-heptafluorobutanol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques and purification methods, such as fractional distillation and recrystallization, helps in obtaining the desired product with minimal impurities.

化学反応の分析

Types of Reactions: Bis(1H,1H-heptafluorobutyl)ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the ether group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted ethers.

科学的研究の応用

Chemistry

- Solvent and Reagent : Due to its inertness and stability, Bis(1H,1H-heptafluorobutyl)ether is utilized as a solvent in organic synthesis. It facilitates reactions without participating in them, allowing for cleaner product yields.

- Reactivity Studies : The compound can undergo oxidation to form carboxylic acids or ketones and reduction to produce alcohols or alkanes. These reactions are important for studying the reactivity of fluorinated compounds in organic chemistry.

Biology

- Biological Interactions : Research indicates that this compound plays a role in studying the interactions of fluorinated compounds with biological systems. Its unique properties allow it to serve as a model compound for understanding the behavior of per- and polyfluoroalkyl substances (PFAS) in biological contexts .

- Anticancer Activity : A study demonstrated that this compound induces apoptosis in cancer cells (e.g., HeLa cells) without affecting normal cells. This selective toxicity suggests potential applications in cancer therapy .

Medicine

- Drug Delivery Systems : Investigations are underway to explore this compound's potential as a component in drug delivery systems. Its ability to encapsulate drugs while maintaining stability under physiological conditions is of particular interest.

- Medical Imaging Agents : The compound is also being studied for its application in medical imaging due to its low toxicity and favorable chemical properties that may enhance imaging techniques .

Industrial Applications

- Specialty Chemicals : In the industrial sector, this compound is used in the production of specialty chemicals. Its low surface tension makes it an excellent candidate for use in lubricants and coatings that require high performance under extreme conditions.

- Hydrophobic Coatings : The compound's hydrophobic nature allows it to be utilized in creating coatings for various substrates, enhancing their water repellency and durability .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Solvent/Reagent | High stability; inertness |

| Biology | Biological interactions | Model for PFAS studies; anticancer properties |

| Medicine | Drug delivery; imaging agents | Low toxicity; stable under physiological conditions |

| Industry | Specialty chemicals; coatings | Low surface tension; high-performance materials |

Case Study 1: Anticancer Effects

A study focused on the anticancer effects of this compound revealed that it induces apoptosis in HeLa cells while sparing normal human embryonic kidney cells from toxicity. This selective action was confirmed through flow cytometry analysis demonstrating increased cell death rates among treated cancer cells compared to controls .

Case Study 2: Hydrophobic Coatings

Research on hybrid polymer systems incorporating this compound has shown promising results for creating self-healing hydrophobic surfaces. These coatings exhibited contact angles exceeding 135°, indicating excellent water repellency and durability on various substrates such as glass and fabric .

作用機序

The mechanism of action of Bis(1H,1H-heptafluorobutyl)ether is primarily based on its chemical inertness and ability to form stable complexes with various substrates. Its molecular targets include enzymes and proteins, where it can act as a stabilizing agent or inhibitor. The pathways involved often relate to its interaction with hydrophobic regions of biomolecules, leading to altered biochemical activities.

類似化合物との比較

1H,1H-heptafluorobutanol: A precursor in the synthesis of Bis(1H,1H-heptafluorobutyl)ether.

Perfluorooctyl bromide: Another fluorinated compound with similar applications in industry and medicine.

Hexafluoropropylene oxide: Used in the production of fluorinated polymers and surfactants.

Uniqueness: this compound stands out due to its unique combination of high thermal stability, low surface tension, and chemical inertness. These properties make it particularly valuable in applications requiring extreme conditions and high-performance materials.

生物活性

Bis(1H,1H-heptafluorobutyl)ether (C8H5F14O) is a fluorinated compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties, including high stability and resistance to degradation, which make them of significant interest in various fields, including environmental science and medicinal chemistry. The biological activity of this compound has been explored in several studies, focusing on its potential applications and impacts.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogenic microorganisms. This activity is crucial for its potential applications in medical and industrial settings. The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have also investigated the anticancer properties of this compound. In vitro experiments have shown that it can inhibit the growth of various cancer cell lines, including those associated with cervical cancer. Notably, it demonstrated minimal cytotoxicity towards normal human cells, suggesting a favorable therapeutic index .

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within cells. These interactions may modulate various cellular pathways, including signal transduction and gene expression, leading to its observed biological effects.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, researchers treated cultures of common pathogens with varying concentrations of the compound. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that for many conventional antibiotics.

Study 2: Anticancer Activity

Another significant study examined the anticancer effects of this compound on HeLa cells. The compound was found to induce apoptosis in a concentration-dependent manner while sparing normal human embryonic kidney cells from toxicity. Flow cytometry analysis confirmed increased rates of cell death in treated HeLa cells compared to controls.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F14O/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOUSLWKRLJSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895413 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647-91-6 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。